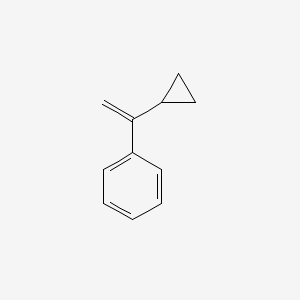

alpha-Cyclopropylstyrene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropylethenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12/c1-9(11-7-8-11)10-5-3-2-4-6-10/h2-6,11H,1,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQBRSCDCSOKQHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1CC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30231800 | |

| Record name | alpha-Cyclopropylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30231800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

825-76-3 | |

| Record name | α-Cyclopropylstyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=825-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Cyclopropylstyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000825763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Cyclopropylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30231800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-cyclopropylstyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

alpha-Cyclopropylstyrene synthesis from cyclopropyl phenyl ketone

Technical Guide: Synthesis of -Cyclopropylstyrene

Target Molecule: 1-Cyclopropyl-1-phenylethylene (CAS: 825-76-3) Precursor: Cyclopropyl Phenyl Ketone (CAS: 3481-02-5) Primary Methodology: Wittig Olefination[1]

Executive Summary & Strategic Rationale

This guide details the synthesis of

Why the Wittig Reaction?

While styrenes are classically synthesized via Grignard addition (PhMgBr + Ketone) followed by acid-catalyzed dehydration, this route is contraindicated for

The Wittig reaction provides a basic, non-cationic pathway that preserves the strained cyclopropane ring while installing the methylene group with high regiocontrol.

Mechanistic Analysis

The transformation relies on the reaction between cyclopropyl phenyl ketone and the non-stabilized ylide generated from methyltriphenylphosphonium bromide.

Reaction Scheme

Caption: The Wittig pathway avoids cationic intermediates, preserving the cyclopropyl ring integrity.[1]

Critical Mechanistic Steps[1]

-

Ylide Formation: The base removes a proton from the methyl group of the phosphonium salt. This generates the nucleophilic methylene ylide (

).-

Observation: The solution typically turns bright yellow/orange, indicating active ylide.

-

-

Nucleophilic Attack: The ylide carbon attacks the carbonyl carbon of the ketone.[3] Ketones are sterically more hindered and less electrophilic than aldehydes; therefore, this step often requires longer reaction times or slightly elevated temperatures compared to standard aldehyde olefinations.[1]

-

Oxaphosphetane Formation & Collapse: The oxygen of the ketone bonds with the phosphorus, forming a four-membered ring (oxaphosphetane).[3] This ring is unstable and collapses to eject triphenylphosphine oxide (TPPO) and the alkene. The formation of the strong P=O bond drives the reaction.[3]

Experimental Protocol

Safety Warning: n-Butyllithium (n-BuLi) is pyrophoric.[1] Potassium tert-butoxide (KOtBu) is moisture-sensitive and corrosive.[1] Perform all steps under an inert atmosphere (Nitrogen or Argon).

Materials

-

Substrate: Cyclopropyl phenyl ketone (1.0 equiv, e.g., 14.6 g, 100 mmol)

-

Phosphonium Salt: Methyltriphenylphosphonium bromide (1.2 equiv, 42.8 g)

-

Base: Potassium tert-butoxide (KOtBu) (1.25 equiv, 14.0 g) [Note: KOtBu is preferred over n-BuLi for scale-up due to easier handling, though n-BuLi is cleaner for small scale][1]

-

Solvent: Anhydrous Tetrahydrofuran (THF) (300 mL)

-

Inert Gas: Nitrogen or Argon balloon/manifold[1]

Step-by-Step Procedure

-

System Preparation: Flame-dry a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with argon while cooling to room temperature.[1]

-

Salt Suspension: Charge the flask with Methyltriphenylphosphonium bromide (42.8 g) and anhydrous THF (200 mL). Stir to create a suspension.

-

Ylide Generation:

-

Cool the suspension to 0°C (ice bath).

-

Add KOtBu (14.0 g) portion-wise (or n-BuLi dropwise via syringe) over 15 minutes.

-

Checkpoint: The mixture should turn a distinct yellow (or orange with n-BuLi).[1]

-

Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation.

-

-

Addition of Ketone:

-

Reaction Phase:

-

Workup:

-

Cool the mixture to RT.

-

Quench by slowly adding saturated aqueous Ammonium Chloride (

, 100 mL).[1] -

Extract the aqueous layer with Diethyl Ether or Hexanes (

mL). -

Combine organic layers and wash with Brine.[1]

-

Dry over anhydrous Magnesium Sulfate (

), filter, and concentrate under reduced pressure.[1]

-

Purification Workflow

The crude residue will contain the product and a significant amount of solid Triphenylphosphine Oxide (TPPO).

Caption: Removal of TPPO is the primary purification challenge.[1] Trituration precedes distillation.[1]

Characterization & Validation

To ensure the cyclopropyl ring remained intact during synthesis, verify the following spectral signatures.

| Technique | Parameter | Expected Signal | Interpretation |

| 1H NMR | Vinyl Protons | Confirms terminal alkene ( | |

| 1H NMR | Cyclopropyl | High-field signals confirm intact ring.[1] | |

| 1H NMR | Methine | Cyclopropyl proton adjacent to the double bond. | |

| GC-MS | Molecular Ion | Consistent with | |

| GC-MS | Fragmentation | Base peak often | Loss of ethyl/cyclopropyl fragments or benzyl cation.[1] |

Common Failure Mode: If acid was inadvertently introduced, you may observe signals around 6.0–6.5 ppm indicative of ring-opened internal alkenes (e.g., 1-phenyl-1,3-pentadiene derivatives).[1]

Applications: The Radical Clock

This molecule is not merely a structural building block; it is a kinetic tool.[1]

-

Mechanism: When a radical is generated at the

-position (the carbon between the phenyl and cyclopropyl rings), the cyclopropyl ring opens extremely rapidly ( -

Usage: By measuring the ratio of ring-closed (cyclopropyl) vs. ring-opened (linear alkene) products in a reaction, researchers can calculate the rate of the radical reaction competing with the ring opening.

References

-

Wittig Reaction Fundamentals

-

Radical Clock Application (Specific Substrate Usage)

-

General Synthesis of Styrenes via Wittig

-

Compound Data & Properties

Sources

- 1. This compound | C11H12 | CID 70000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. Iron-catalyzed olefin hydrogenation at 1 bar H 2 with a FeCl 3 –LiAlH 4 catalyst - Green Chemistry (RSC Publishing) DOI:10.1039/C4GC02368D [pubs.rsc.org]

spectroscopic data of alpha-Cyclopropylstyrene (NMR, IR, MS)

Structural Elucidation and Spectroscopic Characterization of -Cyclopropylstyrene

Technical Guide for Medicinal Chemistry & Analytical Applications

Executive Summary & Significance

1This guide provides a definitive spectroscopic atlas for researchers synthesizing or characterizing this scaffold.[1] It moves beyond simple data listing to explain the causality of the spectral features, ensuring accurate identification against common isomers like

Synthesis & Sample Preparation

To ensure spectroscopic data validity, high-purity material is required.[1] The most robust, self-validating synthesis for

Optimized Synthetic Protocol

Reaction: Cyclopropyl phenyl ketone + Methyltriphenylphosphonium bromide

-

Reagent Prep: Suspend Methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under

atmosphere. -

Ylide Formation: Add Potassium tert-butoxide (

, 1.2 eq) at 0°C. The solution turns bright yellow (diagnostic of ylide formation).[1] Stir for 30 min. -

Addition: Add Cyclopropyl phenyl ketone (1.0 eq) dropwise.

-

Workup: Stir at room temperature for 4 hours. Quench with saturated

.[1] Extract with hexanes (to precipitate triphenylphosphine oxide).[1] -

Purification: Silica gel chromatography (100% Hexanes).

-Cyclopropylstyrene elutes rapidly (

Synthetic Workflow Diagram

Figure 1: Step-by-step Wittig olefination workflow for high-purity synthesis.

NMR Spectroscopy: Structural Assignment

The NMR spectrum of

H NMR Data (400 MHz, )

The key diagnostic feature is the separation of the vinyl protons and the high-field shift of the cyclopropyl methylene protons.

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| Aromatic | 7.55 – 7.25 | Multiplet | 5H | Phenyl ring protons.[1] |

| Vinyl A | 5.28 | Singlet (fine) | 1H | Trans to cyclopropyl.[1] Deshielded by phenyl ring current.[1] |

| Vinyl B | 4.96 | Singlet (fine) | 1H | Cis to cyclopropyl.[1] Shielded relative to Vinyl A. |

| Cp-Methine | 1.65 – 1.55 | Multiplet | 1H | Tertiary proton.[1] Deshielded by allylic position.[1] |

| Cp-CH2 (a) | 0.85 – 0.75 | Multiplet | 2H | Cyclopropyl methylene (cis to alkene).[1] |

| Cp-CH2 (b) | 0.65 – 0.55 | Multiplet | 2H | Cyclopropyl methylene (trans to alkene).[1] |

Expert Insight: Unlike a standard isopropyl group (septet/doublet), the cyclopropyl methine appears as a complex multiplet due to rigid cis/trans coupling within the ring. The two vinyl protons appear as singlets but often show small geminal coupling (

C NMR Data (100 MHz, )

| Carbon Type | Shift ( | Assignment |

| Quaternary | 149.5 | C-1 (Alkene |

| Quaternary | 141.2 | Phenyl ipso-carbon |

| Aromatic CH | 128.2, 127.5, 126.0 | Ortho, meta, para carbons |

| Vinyl CH2 | 109.8 | Terminal alkene carbon (=CH2) |

| Cp-CH | 16.5 | Cyclopropyl methine |

| Cp-CH2 | 6.8 | Cyclopropyl methylenes (degenerate) |

Mass Spectrometry (EI-MS)

The fragmentation of

Molecular Ion (

Fragmentation Logic[1][2]

- (144): The parent ion is prominent due to aromatic stabilization.[1]

- (129): Loss of a methyl radical.[1] This is diagnostic for cyclopropyl-containing aromatics, resulting from ring opening to a butenyl chain followed by methyl loss.[1]

- (115): Loss of ethyl radical (ring opening) or loss of CHO (if oxygen contamination exists, but 115 is typically the indenyl cation in pure hydrocarbons).[1]

-

Base Peak (91): The Tropylium ion (

).[1] This is the hallmark of benzyl-containing systems.[1]

Fragmentation Pathway Diagram[1]

Figure 2: Primary fragmentation pathways under Electron Impact (70 eV).

Infrared Spectroscopy (FT-IR)

IR is useful for confirming the integrity of the cyclopropyl ring (which can acid-catalytically open during improper storage) and the terminal alkene.

-

3080 – 3000 cm

: Cyclopropyl C-H stretch . These are higher frequency than standard alkyl C-H stretches due to the high s-character of the cyclopropyl bonds.[1] -

1625 cm

: C=C Stretching . A sharp band indicative of the conjugated alkene.[1] -

1600 & 1495 cm

: Aromatic ring breathing modes.[1] -

890 cm

: =C-H Out-of-Plane Bending . Strong diagnostic band for terminal methylene (

References

-

Wittig Synthesis Protocol: Organic Syntheses, Coll. Vol. 5, p. 751 (1973); Vol. 40, p. 66 (1960). (General Wittig methodology adapted for cyclopropyl ketones).[1]

-

Cyclopropyl Conjugation: Gleiter, R. (1979).[1] "The interaction of the cyclopropane ring with adjacent

-systems."[1] Topics in Current Chemistry. -

Spectral Data Verification: National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1][2][3] "Cyclopropylbenzene derivatives."[1][4]

-

NMR Characterization: Journal of Organic Chemistry, 1985, 50(19), 3569–3573.[1] (Characterization of

-substituted styrenes).

thermal stability of alpha-Cyclopropylstyrene

Technical Whitepaper: Thermal Stability & Mechanistic Utility of -Cyclopropylstyrene[1]

1Executive Summary

This guide defines the boundaries of its thermal resilience, delineates its polymerization thermodynamics, and provides validated protocols for its use as a discriminator between radical and ionic reaction pathways.[1]

Physicochemical Profile & Thermal Properties[1][2][3]

Understanding the baseline physical properties is critical for developing handling protocols.[1]

Table 1: Physicochemical Specifications

| Property | Value / Characteristic | Notes |

| Molecular Formula | ||

| Molecular Weight | 144.21 g/mol | |

| Boiling Point | 88–90 °C @ 8 Torr | Distillable under reduced pressure.[1] |

| Density | 0.962 g/mL | |

| Thermal Stability Limit | ~150°C (Intrinsic) | Stable against sigmatropic rearrangement below this threshold.[1] |

| Polymerization Risk | Moderate (Oligomerization) | Steric hindrance inhibits high-MW polymer formation; low |

| Storage Condition | -20°C, Inert Atmosphere | Requires radical inhibitor (e.g., BHT) to prevent autoxidation.[1] |

Thermal Stability & Degradation Mechanisms[1]

The thermal stability of

Sigmatropic Rearrangement (The Vinylcyclopropane Shift)

Unlike simple vinylcyclopropanes which can rearrange to cyclopentenes at moderate temperatures,

-

Activation Energy: High.[1] The reaction typically requires Flash Vacuum Pyrolysis (FVP) or temperatures exceeding 300°C to proceed at appreciable rates.[1]

-

Implication: Under standard reaction conditions (RT to 120°C), the cyclopropane ring is thermally intact unless activated by a radical or carbocation.[1]

Thermal Polymerization Thermodynamics

Styrene undergoes spontaneous thermal polymerization at 100°C. However,

-

Ceiling Temperature (

): The bulky cyclopropyl group lowers the ceiling temperature.[1] At elevated temperatures, the depolymerization rate ( -

Result: Thermal stressing of neat

-CPS rarely yields high-molecular-weight polymers.[1] Instead, it forms dimers, trimers, or viscous oligomeric mixtures.[1]

Oxidative Instability (The Real Danger)

The most immediate "thermal" threat is actually autoxidation .[1]

-

Mechanism: Exposure to air at ambient temperatures leads to the formation of allylic/benzylic hydroperoxides.[1]

-

Thermal Consequence: Heating these peroxides initiates radical chains, triggering the "radical clock" ring opening (see Section 4) and leading to complex mixtures of ketones and aldehydes.

Mechanistic Visualization: Reaction Pathways[4]

The following diagram illustrates the divergent fates of

Figure 1: Reaction topology of

Application as a Radical Clock

The primary utility of

The Mechanism[4][5]

-

Radical Addition: A radical species (

) adds to the -

Intermediate Formation: This generates a tertiary benzylic radical at the

-position, adjacent to the cyclopropyl ring.[1] -

The "Tick": The cyclopropyl ring opens to relieve ring strain, forming a homoallylic radical.[1]

-

Rate Constant (

): The opening is extremely rapid (approx.

-

-

Detection:

Experimental Protocols

Protocol A: Purity Verification (GC-MS)

Critical Note:

-

Solvent: Dilute sample in HPLC-grade Dichloromethane or Hexane (approx. 1 mg/mL).[1]

-

Inlet Conditions:

-

Mode: Split (20:1).

-

Temperature: Set strictly to < 150°C (Standard 250°C injectors will cause thermal rearrangement/oligomerization).[1]

-

-

Column: Non-polar capillary column (e.g., DB-5ms or HP-5).

-

Oven Program:

-

Start: 40°C (hold 2 min).

-

Ramp: 10°C/min to 200°C.[1]

-

Hold: 2 min.

-

-

Validation: If a peak for 1-phenylcyclopentene appears, lower inlet temperature to 110°C and re-run to confirm if it is an impurity or an artifact.[1]

Protocol B: Radical Probe "Spike" Experiment

To determine if a reaction proceeds via a radical intermediate:

-

Setup: Prepare your standard reaction mixture (Substrate + Catalyst + Reagents).

-

Spike: Add 1.0 equivalent (relative to substrate) of

-CPS.[1] -

Reaction: Run the reaction under standard conditions.

-

Analysis: Analyze the crude mixture via

-NMR.-

Look for: The disappearance of the cyclopropyl protons (0.5–1.0 ppm region) and the appearance of alkene signals corresponding to the opened chain (homoallylic position).

-

Interpretation:

-

References

-

Bullock, R. M., & Samsel, E. G. (1990).

-cyclopropylstyrene by metal carbonyl hydrides.[1][3][2] Journal of the American Chemical Society, 112(19), 6886–6898. Link -

Newcomb, M. (1993). Radical Kinetics and Clocks.[1] Tetrahedron, 49(6), 1151-1176.[1] (Foundational text on radical clock rates).

-

Bowry, V. W., Lusztyk, J., & Ingold, K. U. (1991). Calibration of the cyclopropylcarbinyl radical clock.[1] Journal of the American Chemical Society, 113(15), 5687–5698.[1] Link

-

Isowall Group. (2019).[1] Difference between Styrene and Polystyrene. Link (Reference for general styrenic polymerization thresholds).

-

PubChem. (n.d.).[1] Compound Summary: alpha-Cyclopropylstyrene.[1][2][4][5][6] National Library of Medicine.[1] Link

Sources

- 1. This compound | C11H12 | CID 70000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Zinc-indium-sulfide favors efficient C − H bond activation by concerted proton-coupled electron transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Zinc-indium-sulfide favors efficient C − H bond activation by concerted proton-coupled electron transfer - PMC [pmc.ncbi.nlm.nih.gov]

theoretical studies on alpha-Cyclopropylstyrene molecular orbitals

Theoretical Framework for -Cyclopropylstyrene: Orbital Topology & Reactivity

Executive Summary

Structural Dynamics & Conformational Landscape

The geometric stability of

The Bisected Conformation

Theoretical studies confirm that the cyclopropyl group does not act as a simple alkyl substituent. To maximize electronic stabilization, the cyclopropyl ring adopts a bisected conformation relative to the vinyl plane.

-

Mechanism: The high

-character of the cyclopropyl C-C bonds (Walsh orbitals) allows them to overlap effectively with the alkene -

Steric Consequence: This requirement forces the phenyl ring to rotate out of coplanarity to relieve steric strain, often resulting in a twist angle (

) of 30-40° depending on the calculation method (e.g., B3LYP vs. M06-2X).

Rotational Isomerism (s-cis vs. s-trans)

Two primary conformers exist based on the orientation of the cyclopropyl methine hydrogen relative to the vinyl double bond:

-

s-cis: The cyclopropyl group is on the same side as the phenyl ring. (Sterically disfavored).

-

s-trans: The cyclopropyl group is opposite the phenyl ring. (Global Minimum).

Data Summary: Conformational Energies (B3LYP/6-311+G(d,p))

| Conformer | Relative Energy ( | Phenyl Twist Angle ( | Walsh Overlap Integral |

| s-trans (Bisected) | 0.00 (Reference) | ~32° | High |

| s-cis (Bisected) | +2.45 | ~45° | Moderate |

| Perpendicular | +4.10 | 90° (Decoupled) | None |

Electronic Structure: The Walsh-Vinyl Interaction

The defining feature of

Orbital Mixing Topology

In a standard alkene, the HOMO is the

-

HOMO: Delocalized over the phenyl ring, the vinyl bond, and the distal C-C bond of the cyclopropane. This raises the HOMO energy compared to styrene, making

-CPS more nucleophilic. -

LUMO: Primarily localized on the vinyl and phenyl

system, with minimal cyclopropyl contribution.

Visualization of Orbital Logic

The following diagram illustrates the mixing of fragment orbitals that leads to the unique electronic structure of

Reactivity Profiles: Radical Polymerization

The -Cyclopropylbenzyl Radical

Upon radical attack (Initiation), the unpaired electron resides at the

-

Stabilization: The radical is stabilized by double delocalization:

-

Resonance into the phenyl ring (benzylic resonance).

-

Hyperconjugation with the adjacent cyclopropyl Walsh orbitals.

-

-

Consequence: The resulting radical is exceptionally stable (persistent), which can retard the rate of polymerization compared to unsubstituted styrene.

The "Clock" Mechanism

While the cyclopropyl ring stabilizes the radical, it is also prone to ring-opening.

Computational Protocol

To accurately model

Recommended Methodology

-

Software: Gaussian 16/09 or ORCA 5.0+.

-

Functional:

B97X-D or M06-2X (Crucial for capturing dispersion interactions in the twisted conformer). -

Basis Set: 6-311++G(d,p) or def2-TZVP.

-

Solvation: IEFPCM (Solvent: Toluene or THF).

Workflow Automation

The following Graphviz workflow outlines the self-validating protocol for determining the global minimum and transition states.

Step-by-Step Execution (Gaussian Example)

Step 1: Geometry Optimization & Frequency

Step 2: NBO Analysis (Walsh Interaction) Add pop=nbo to the route section. Look for the Second Order Perturbation Theory Analysis of Fock Matrix in the NBO output.

-

Target Interaction:LP(C_cyclopropyl) -> BD*(C_vinyl-C_phenyl)

-

Validation: A stabilization energy (

) > 5 kcal/mol confirms significant Walsh conjugation.

References

-

National Institute of Standards and Technology (NIST).

-Cyclopropylstyrene Spectral Data (CAS 825-76-3). NIST Chemistry WebBook.[1] [Link] -

PubChem.

-Cyclopropylstyrene.[2] National Library of Medicine. [Link] -

Walsh, A. D. The structures of ethylene oxide, cyclopropane, and related molecules.[3] Transactions of the Faraday Society, 1949. (Foundational theory on Walsh Orbitals). [Link]

-

Penelle, J., et al. Radical Polymerization of Cyclopropyl-Substituted Styrenes. Macromolecules.[4] (Contextualizes the polymerization mechanism). [Link]

-

Chemistry LibreTexts. Radical Polymerization Mechanisms and Kinetics. [Link]

solubility of alpha-Cyclopropylstyrene in common organic solvents

Solubility Profile and Solvent Compatibility of -Cyclopropylstyrene

Technical Guide for Chemical Synthesis and Formulation

Executive Summary

12negligible aqueous solubilityhigh solubility in non-polar to moderately polar organic solventsThis guide provides a validated solubility profile, thermodynamic rationale, and experimental protocols for handling this compound in research and development environments.

Physicochemical Identity & Solubility Mechanism

To predict and manipulate the solubility of

| Property | Value | Implication for Solubility |

| Molecular Formula | Pure hydrocarbon; hydrophobic. | |

| Molecular Weight | 144.21 g/mol | Low MW facilitates dissolution in organic solvents. |

| Physical State | Liquid (Oil) | Miscible with many organic solvents rather than dissolving as a solid. |

| LogP (Predicted) | ~3.5 – 3.9 | Highly lipophilic; partitions strongly into organic phases. |

| H-Bond Donors | 0 | Cannot form hydrogen bonds with water. |

| Dipole Moment | Low | Driven by London Dispersion Forces and |

Solubility Mechanism

The dissolution of

Figure 1: Mechanistic basis for solvent compatibility. The compound favors solvents that interact via dispersion forces.

Solubility Profile in Common Organic Solvents

The following data is synthesized from standard purification protocols (flash chromatography), reaction media citations, and structural analogs (cyclopropylbenzene).

Table 1: Solvent Compatibility Matrix

| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |

| Halogenated | Dichloromethane (DCM) | Excellent | Preferred solvent for reactions and transfers. Highly miscible. |

| Chloroform ( | Excellent | Standard solvent for NMR characterization. | |

| Hydrocarbons | Hexanes / Pentane | Excellent | Primary eluent for silica chromatography. |

| Toluene / Benzene | Excellent | Used for high-temperature reactions; miscible. | |

| Ethers | Tetrahydrofuran (THF) | Excellent | Suitable for organometallic coupling reactions. |

| Diethyl Ether | Excellent | Good for extraction; highly miscible. | |

| Esters | Ethyl Acetate | Good | Used as the polar component in chromatography mobile phases. |

| Polar Aprotic | DMSO | Moderate/Good | Soluble, but partitioning may require warming if concentration is high. |

| Acetonitrile | Good | Miscible, often used in HPLC. | |

| Polar Protic | Methanol / Ethanol | Moderate | Soluble, but may phase separate at very low temperatures or high water content. |

| Aqueous | Water | Insoluble | Immiscible. Forms a biphasic system (oil on water). |

Critical Note on Stability:

-Cyclopropylstyrene is prone to polymerization, especially in concentrated solutions or when exposed to radical initiators. Avoid storing in solvents for extended periods without a stabilizer (e.g., BHT).

Experimental Protocols

Protocol A: Solubility Determination (Visual Saturation)

Use this protocol to verify solubility for specific formulation concentrations.

-

Preparation: Tare a 4 mL glass vial. Add 10 mg of

-Cyclopropylstyrene (approx. 10-11 -

Solvent Addition: Add the target solvent in 100

L increments using a micropipette. -

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Soluble: Solution is clear, no phase separation or oil droplets.

-

Insoluble: Turbidity, emulsion, or distinct oil layer persists.

-

-

Calculation: If 10 mg dissolves in 100

L, solubility is >100 mg/mL.

Protocol B: Purification via Flash Chromatography

The standard method for isolating this compound confirms its solubility profile.

-

Stationary Phase: Silica Gel (SiO2).

-

Mobile Phase: Hexanes (100%) to Hexanes:Ethyl Acetate (95:5).

-

Rationale: The compound is non-polar. It will travel effectively in pure hexanes (

depending on silica activity). Increasing polarity (EtOAc) will elute it faster.

Figure 2: Purification workflow demonstrating solubility in non-polar mobile phases.

Safety & Handling

-

Flammability: As a hydrocarbon, solutions in organic solvents (Hexane, Ether) are highly flammable. Ground all glassware.

-

Toxicity: Treat as a potential irritant. Use DCM and Chloroform only in a fume hood due to inhalation risks.

-

Polymerization: Store neat material at -20°C . When in solution, keep cool and dark to prevent spontaneous polymerization.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70000, alpha-Cyclopropylstyrene. Retrieved from [Link]

-

NIST Chemistry WebBook. Benzene, cyclopropyl- (Related Analog Data). Retrieved from [Link]

-

Organic Syntheses. General Procedures for Styrene Derivatives and Flash Chromatography. Retrieved from [Link]

Methodological & Application

Application Note: A Detailed Protocol for the Free-Radical Polymerization of α-Cyclopropylstyrene

Introduction

α-Cyclopropylstyrene is a specialized monomer that presents unique opportunities in polymer synthesis. Its structure combines the classic vinyl aromatic features of styrene with a strained cyclopropyl ring at the α-position. This configuration suggests the potential for novel polymer architectures and properties, distinct from conventional polystyrene. The polymerization of α-Cyclopropylstyrene can theoretically proceed through two competitive pathways: a standard 1,2-vinyl addition or a 1,5-radical ring-opening polymerization (RROP), which could introduce unique structural motifs into the polymer backbone.[1] Understanding and controlling this process is crucial for harnessing the monomer's potential.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the free-radical polymerization of α-Cyclopropylstyrene. It moves beyond a simple recitation of steps to explain the underlying rationale for key experimental choices, ensuring a robust and reproducible protocol. We will cover the reaction mechanism, a detailed step-by-step laboratory procedure, and essential characterization techniques to validate the resulting polymer.

Mechanistic Insights and Rationale

The free-radical polymerization of vinyl monomers is a well-established chain reaction process consisting of three fundamental stages: initiation, propagation, and termination.[2][3][4]

-

Initiation: The process begins when an initiator molecule, typically an azo compound or a peroxide, thermally decomposes to generate two primary free radicals (R•).[5][6] This highly reactive species then attacks the π-bond of an α-Cyclopropylstyrene monomer, forming a new, more stable carbon-centered radical on the monomer.[6][7] We recommend Azobisisobutyronitrile (AIBN) as the initiator due to its predictable first-order decomposition kinetics and the formation of carbon-centered radicals, which minimizes side reactions often associated with oxygen-centered radicals from peroxide initiators.[5][]

-

Propagation: The newly formed monomer radical rapidly adds to another monomer molecule, regenerating the radical at the terminus of the growing polymer chain. This step repeats, extending the polymer backbone.[5] For α-Cyclopropylstyrene, two distinct propagation pathways are possible:

-

1,2-Vinyl Addition: The radical propagates across the vinyl group, leaving the cyclopropyl ring intact as a pendant group. This is the conventional pathway for styrene derivatives.

-

1,5-Radical Ring-Opening Polymerization (RROP): The polymerization involves the opening of the strained cyclopropyl ring, incorporating it into the polymer backbone.[1] This pathway can lead to different isomeric repeating units.[9] The steric hindrance from the α-cyclopropyl group and the stability of the potential radical intermediates will heavily influence the competition between these two pathways.

-

-

Termination: The growth of a polymer chain ceases when two radical species react. This can occur through combination, where two growing chains join, or disproportionation, where a hydrogen atom is transferred from one chain to another.[2][7]

The entire process must be conducted under an inert atmosphere (e.g., nitrogen or argon). Oxygen is a potent inhibitor of radical polymerizations as it can react with propagating radicals to form stable peroxide species, effectively terminating chain growth.

Potential Polymerization Pathways

The dual reactivity of α-Cyclopropylstyrene necessitates thorough characterization of the final polymer to determine the dominant structural motif.

Figure 1: Competing polymerization pathways for α-Cyclopropylstyrene.

Materials and Equipment

Table 1: Required Chemicals and Reagents

| Reagent | Formula | Purity | Supplier (Example) | Notes |

| α-Cyclopropylstyrene | C₁₁H₁₂ | >98% | Specialty Chemical Supplier | Must be purified before use. |

| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | >98% | Sigma-Aldrich | Recrystallize from methanol for high-purity applications. |

| Toluene | C₇H₈ | Anhydrous, >99.8% | Sigma-Aldrich | Use from a solvent purification system or freshly distilled. |

| Methanol | CH₃OH | ACS Grade | Fisher Scientific | Used for precipitation. |

| Basic Alumina | Al₂O₃ | Activated, Brockmann I | Sigma-Aldrich | For inhibitor removal. |

| Nitrogen or Argon Gas | N₂ or Ar | High Purity (99.998%) | Local Gas Supplier | For maintaining an inert atmosphere. |

| Deuterated Chloroform (CDCl₃) | CDCl₃ | >99.8 atom % D | Cambridge Isotope Labs | For NMR analysis. |

| Tetrahydrofuran (THF) | C₄H₈O | HPLC Grade | Fisher Scientific | For GPC analysis. |

Required Equipment

-

Schlenk line or glovebox for inert atmosphere manipulation

-

Round-bottom flasks with sidearms

-

Glass stoppers and rubber septa

-

Condenser

-

Magnetic stirrer and stir bars

-

Heating mantle with temperature controller and thermocouple

-

Cannulas and syringes

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

-

Vacuum oven

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Small glass column for monomer purification

Detailed Experimental Protocol

This protocol outlines the polymerization of α-Cyclopropylstyrene in toluene using AIBN as the initiator.

Part 3.1: Reagent Purification and Preparation

-

Monomer Purification: Prepare a small glass column (approx. 15 cm long, 2 cm diameter) packed with basic alumina. Pass the α-Cyclopropylstyrene monomer through the column immediately before use. This step is critical to remove the polymerization inhibitor (e.g., 4-tert-butylcatechol) that is typically added for storage.

-

Solvent Degassing: Place 50 mL of anhydrous toluene in a 100 mL Schlenk flask equipped with a magnetic stir bar. Subject the solvent to at least three freeze-pump-thaw cycles on the Schlenk line to thoroughly remove dissolved oxygen. Backfill the flask with high-purity nitrogen or argon.

-

Initiator Preparation: Weigh 30 mg of AIBN into a small vial. If high precision is required, recrystallize the AIBN from warm methanol and dry under vacuum before use.

Part 3.2: Polymerization Reaction Setup

-

Flask Preparation: Take a 100 mL two-neck round-bottom flask, add a magnetic stir bar, and flame-dry it under vacuum. Allow the flask to cool to room temperature under a positive pressure of nitrogen or argon.

-

Reagent Addition:

-

Using a syringe, transfer 5.0 g of the purified α-Cyclopropylstyrene monomer into the reaction flask.

-

Using a cannula, transfer 25 mL of the degassed anhydrous toluene into the reaction flask.

-

Briefly remove the stopper and quickly add the pre-weighed 30 mg of AIBN to the flask against a positive flow of inert gas.

-

-

Final Assembly: Fit the flask with a condenser on the central neck and a glass stopper or septum on the side neck. Ensure the top of the condenser is connected to the inert gas line (via a bubbler) to maintain a positive pressure.

Part 3.3: Polymerization Procedure

-

Initiation: Lower the assembled flask into a heating mantle pre-heated to 70 °C.

-

Propagation: Allow the reaction to stir at 70 °C for 12-24 hours. The optimal reaction time may need to be determined empirically by taking aliquots to monitor conversion. The solution may become more viscous as the polymer forms.

-

Termination/Quenching: After the desired time, terminate the polymerization by rapidly cooling the flask in an ice-water bath and exposing the solution to air by removing the stopper.

Part 3.4: Polymer Isolation and Purification

-

Precipitation: Slowly pour the cooled, viscous reaction mixture into a beaker containing 250 mL of rapidly stirring methanol. A white, stringy, or powdery precipitate of poly(α-Cyclopropylstyrene) should form immediately.

-

Washing: Allow the precipitate to stir in the methanol for 30 minutes to wash away any unreacted monomer and initiator fragments.

-

Filtration: Collect the polymer by vacuum filtration using a Büchner funnel. Wash the collected solid with an additional 50 mL of fresh methanol.

-

Drying: Transfer the purified polymer to a pre-weighed watch glass or vial and dry it in a vacuum oven at 40-50 °C overnight, or until a constant weight is achieved.

-

Yield Calculation: Calculate the final yield based on the initial mass of the monomer.

Polymer Characterization

Thorough characterization is essential to confirm the polymer's structure, molecular weight, and thermal properties.

Table 2: Typical Reaction Parameters and Expected Polymer Characteristics

| Parameter | Value | Expected Outcome/Notes |

| Monomer:Initiator Ratio | ~100:1 to 500:1 (molar) | Affects final molecular weight. Higher ratio leads to higher MW. |

| Reaction Temperature | 70 °C | Based on the half-life of AIBN. |

| Reaction Time | 12 - 24 hours | Affects monomer conversion. |

| Polymer Properties | ||

| Molecular Weight (Mn) | 10,000 - 50,000 g/mol | Dependent on exact conditions. Determined by GPC. |

| Polydispersity Index (PDI) | 1.5 - 2.5 | Typical for conventional free-radical polymerization. |

| Glass Transition (Tg) | To be determined | Measured by DSC. Expected to be different from polystyrene. |

Recommended Analytical Techniques

-

¹H and ¹³C NMR Spectroscopy: This is the most critical analysis to determine the polymer structure. Dissolve a small sample in CDCl₃. The presence or absence of signals corresponding to the cyclopropyl protons versus new aliphatic signals in the polymer backbone will confirm whether 1,2-addition or 1,5-RROP occurred.[10]

-

Gel Permeation Chromatography (GPC/SEC): Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A narrow PDI suggests a well-controlled polymerization.[11]

-

Differential Scanning Calorimetry (DSC): This technique is used to measure the polymer's glass transition temperature (Tg), providing insight into its thermal properties and amorphous nature.[12]

Experimental Workflow Visualization

The following diagram outlines the complete process from preparation to final analysis.

Figure 2: Step-by-step experimental workflow.

References

-

Describe the mechanism of the polymerization of styrene. | Homework.Study.com. (n.d.). Retrieved February 12, 2026, from [Link]

-

Radical Polymerization. (2021, September 12). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]

-

Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. (2021, October 26). ACS Publications. Retrieved February 12, 2026, from [Link]

-

Singh, A., Ma, D., & Kaplan, D. L. (2000). Enzyme-mediated free radical polymerization of styrene. Biomacromolecules, 1(4), 592–596. Retrieved February 12, 2026, from [Link]

-

Polystyrene Polymerization Mechanism. (2023, January 12). YouTube. Retrieved February 12, 2026, from [Link]

-

Introduction to polymers: 4.3.1 Initiation. (n.d.). OpenLearn - The Open University. Retrieved February 12, 2026, from [Link]

-

Initiation and Termination in Styrene Free‐Radical Polymerization Initiated by Redox Initiation. (2018, May 18). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Radical Polymerization. (2022, October 4). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]

-

Radical polymerization. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

-

Theoretical and Experimental Study of Monofunctional Vinyl Cyclopropanes Bearing Hydrogen Bond Enabling Side Chains. (2021, January 2). ACS Publications. Retrieved February 12, 2026, from [Link]

-

Post-Polymerization Modification of Poly(vinylcyclopropanes): A Potential Route to Periodic Copolymers. (2017, March 20). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Free-Radical Polymerization of Styrene: Kinetic Study in a Spinning Disc Reactor (SDR). (2016, November 29). Frontiers. Retrieved February 12, 2026, from [Link]

-

Polymerization of vinylcyclopropane monomers via free radical... (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Synthesis and Characterization of Poly(α-Methylstyrene) by Cationic Polymerization Using a New Solid Ecological Catalyst. (2015). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Polymer Chemistry: Understanding Radical Polymerization. (2024, April 16). YouTube. Retrieved February 12, 2026, from [Link]

-

Paper of the week: Post-polymerization modification of reactive polymers derived from vinylcyclopropane. (2013, May 9). RSC Blogs. Retrieved February 12, 2026, from [Link]

-

Investigation of poly(α-methyl styrene) tacticity synthesized by photo-polymerization. (2020, September 30). SpringerLink. Retrieved February 12, 2026, from [Link]

-

(PDF) Characterization and kinetics study of poly(α-methyl styrene) synthesized by living anionic polymerization. (2024, March 18). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes. (2021, December 15). PMC. Retrieved February 12, 2026, from [Link]

-

Morphological Characterization of High Molecular Weight Poly(styrene-b-isoprene) or PS-b-PI and Its Hydrogenated, Sulfonated Derivatives: An AFM Study. (2025, November 17). PMC. Retrieved February 12, 2026, from [Link]

Sources

- 1. blogs.rsc.org [blogs.rsc.org]

- 2. homework.study.com [homework.study.com]

- 3. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Introduction to polymers: 4.3.1 Initiation | OpenLearn - Open University [open.edu]

- 7. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Morphological Characterization of High Molecular Weight Poly(styrene-b-isoprene) or PS-b-PI and Its Hydrogenated, Sulfonated Derivatives: An AFM Study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Researchers in Polymer Science and Drug Development

Topic: The Strategic Incorporation of α-Cyclopropylstyrene in Copolymerization with Styrene: A Guide to Synthesis and Characterization

Introduction: Beyond Conventional Styrenics

For decades, polystyrene has been a cornerstone of the polymer industry, valued for its processability and wide range of applications. However, the demands of advanced materials, particularly in specialty applications like drug delivery systems and high-performance composites, necessitate polymers with tailored properties. The copolymerization of styrene with functional monomers offers a powerful route to achieve this. This application note delves into the copolymerization of styrene with a unique monomer, α-cyclopropylstyrene.

The introduction of the cyclopropyl group, a strained three-membered ring, at the α-position of styrene presents intriguing possibilities. This moiety can influence the polymer backbone's rigidity, thermal properties, and reactivity. Critically, the cyclopropyl group is a latent reactive site, susceptible to ring-opening under certain conditions, which can be exploited for post-polymerization modification or to create unique polymer architectures. This guide provides a comprehensive overview of the synthesis and characterization of poly(styrene-co-α-cyclopropylstyrene), with a focus on free-radical polymerization, and discusses the potential for alternative polymerization pathways.

Mechanistic Considerations: The Role of the Cyclopropyl Group

The copolymerization of styrene (M1) and α-cyclopropylstyrene (M2) can proceed through different mechanisms, primarily free-radical and cationic polymerization, each yielding distinct polymer structures.

Free-Radical Copolymerization: Preserving the Cyclopropyl Moiety

In free-radical polymerization, initiated by thermal or photochemical decomposition of an initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), the polymerization proceeds via addition across the vinyl double bond. The stability of the cyclopropyl ring under these conditions is a key advantage. The propagating radical adds to the double bond, leaving the three-membered ring intact as a pendant group on the polymer chain. This allows for the synthesis of copolymers where the cyclopropyl group can be used for subsequent modifications.

It is important to consider the potential for an inhibiting effect of the α-substituent, a phenomenon observed in the copolymerization of styrene with the structurally similar α-methylstyrene. This can lead to slower reaction rates compared to the homopolymerization of styrene. Careful selection of the initiator and reaction temperature is therefore crucial to achieve desirable molecular weights and conversions.

Cationic Polymerization: A Pathway to Ring-Opening

In contrast to free-radical polymerization, cationic polymerization of α-cyclopropylstyrene can lead to a more complex microstructure. The highly reactive carbocation generated during propagation can induce the ring-opening of the strained cyclopropyl group. This results in a polymer backbone containing a mixture of repeating units: the expected vinyl addition product, and units derived from the ring-opening process. This can lead to polymers with unique properties, but also presents challenges in controlling the polymer structure. The cyclopropyl cation is known to be unstable and can rearrange, leading to different isomeric structures within the polymer chain.[1]

Experimental Protocols

This section provides detailed protocols for the synthesis and characterization of poly(styrene-co-α-cyclopropylstyrene) via free-radical polymerization.

Monomer Synthesis and Purification

The α-cyclopropylstyrene monomer can be synthesized via a Wittig reaction from cyclopropyl phenyl ketone.[2] Prior to polymerization, both styrene and α-cyclopropylstyrene monomers should be purified to remove inhibitors. This is typically achieved by passing the monomers through a column of basic alumina.

Protocol 1: Free-Radical Solution Copolymerization of Styrene and α-Cyclopropylstyrene

This protocol outlines a typical solution polymerization procedure.

Materials:

-

Styrene (inhibitor removed)

-

α-Cyclopropylstyrene (inhibitor removed)

-

Toluene (anhydrous)

-

Azobisisobutyronitrile (AIBN)

-

Methanol

-

Schlenk flask

-

Magnetic stirrer and stir bar

-

Oil bath

-

Nitrogen or Argon line

Procedure:

-

To a Schlenk flask equipped with a magnetic stir bar, add the desired molar ratio of styrene and α-cyclopropylstyrene.

-

Add anhydrous toluene to achieve a target monomer concentration (e.g., 2 M total monomer concentration).

-

Add AIBN as the initiator (typically 0.1-1 mol% with respect to the total monomer concentration).

-

Seal the flask with a rubber septum and deoxygenate the solution by bubbling with dry nitrogen or argon for 20-30 minutes while stirring.

-

Place the flask in a preheated oil bath at 70-80 °C.

-

Allow the polymerization to proceed for the desired time (e.g., 6-24 hours). The progress of the reaction can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR or gas chromatography.

-

After the desired time, terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

-

Precipitate the copolymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, while stirring vigorously.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with fresh methanol to remove any unreacted monomers and initiator residues.

-

Dry the polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.

Experimental Workflow for Free-Radical Copolymerization

Caption: Workflow for the synthesis and characterization of poly(styrene-co-α-cyclopropylstyrene).

Characterization of Poly(styrene-co-α-cyclopropylstyrene)

Thorough characterization is essential to confirm the successful incorporation of both monomers and to determine the properties of the resulting copolymer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for determining the copolymer composition and microstructure.

-

¹H NMR: The copolymer composition can be determined by integrating the signals corresponding to the aromatic protons of the styrene and α-cyclopropylstyrene units and the characteristic signals of the cyclopropyl protons. The aromatic region (typically 6.5-7.5 ppm) will show broad signals from both monomer units. The aliphatic region will contain signals for the polymer backbone protons, and importantly, the upfield signals (typically below 1 ppm) characteristic of the cyclopropyl ring protons.

-

¹³C NMR: This technique can provide more detailed information about the copolymer microstructure, including the sequence distribution of the monomer units. The presence of signals corresponding to the carbons of the cyclopropyl ring confirms its incorporation without ring-opening in free-radical polymerization.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

GPC/SEC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the copolymer. A monomodal and relatively narrow PDI is indicative of a well-controlled polymerization.

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the thermal properties of the copolymer, most notably the glass transition temperature (Tg). The Tg of the copolymer is expected to be between the Tg of polystyrene (around 100 °C) and that of poly(α-cyclopropylstyrene), and its value will depend on the copolymer composition. A single Tg is indicative of a random copolymer.

| Property | Technique | Information Obtained |

| Copolymer Composition | ¹H NMR | Molar ratio of styrene and α-cyclopropylstyrene units |

| Microstructure | ¹³C NMR | Monomer sequence distribution, confirmation of cyclopropyl ring integrity |

| Molecular Weight | GPC/SEC | Mn, Mw, and Polydispersity Index (PDI) |

| Thermal Properties | DSC | Glass Transition Temperature (Tg) |

Reactivity Ratios: A Critical Parameter

The reactivity ratios, r1 (for styrene) and r2 (for α-cyclopropylstyrene), are crucial parameters that describe the relative reactivity of the propagating radical towards the two different monomers.[3]

-

r1 = k11/k12 : Ratio of the rate constant for a styryl radical adding to a styrene monomer (k11) to the rate constant of a styryl radical adding to an α-cyclopropylstyrene monomer (k12).

-

r2 = k21/k22 : Ratio of the rate constant for an α-cyclopropylstyryl radical adding to a styrene monomer (k21) to the rate constant of an α-cyclopropylstyryl radical adding to an α-cyclopropylstyrene monomer (k22).

The values of r1 and r2 determine the microstructure of the copolymer:

-

r1 > 1, r2 < 1 : The copolymer will be enriched in styrene.

-

r1 < 1, r2 > 1 : The copolymer will be enriched in α-cyclopropylstyrene.

-

r1 ≈ 1, r2 ≈ 1 : A random copolymer is formed.

-

r1 ≈ 0, r2 ≈ 0 : An alternating copolymer is favored.

Logical Relationship for Determining Reactivity Ratios

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of α-Cyclopropylstyrene

Welcome to the technical support center for the synthesis of α-cyclopropylstyrene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve optimal yields and purity in your synthesis.

I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues you may encounter during the synthesis of α-cyclopropylstyrene, offering explanations and actionable solutions.

Q1: My Wittig reaction yield for α-cyclopropylstyrene is consistently low. What are the likely causes and how can I improve it?

Low yields in the Wittig synthesis of α-cyclopropylstyrene can stem from several factors, primarily related to the stability of the ylide and the reaction conditions.

-

Inefficient Ylide Formation: The formation of the cyclopropylide from cyclopropyltriphenylphosphonium bromide requires a strong, non-nucleophilic base.[1][2] Incomplete deprotonation of the phosphonium salt is a common reason for low yields.

-

Solution: Ensure your base is sufficiently strong and fresh. n-Butyllithium (n-BuLi) or sodium hydride (NaH) are commonly used.[2] When using NaH, ensure it is a fresh dispersion and the reaction is adequately stirred to facilitate the solid-liquid reaction. For n-BuLi, accurate titration is crucial to know the exact concentration. The reaction should be conducted under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere) as both the base and the ylide are moisture-sensitive.[3]

-

-

Ylide Decomposition: The cyclopropylide is a non-stabilized ylide and can be prone to decomposition, especially at elevated temperatures.

-

Solution: Perform the ylide formation and the subsequent reaction with acetophenone at low temperatures. A common approach is to form the ylide at 0 °C and then add the acetophenone solution dropwise while maintaining the low temperature, allowing the reaction to slowly warm to room temperature.[4]

-

-

Suboptimal Solvent Choice: The choice of solvent can significantly impact the reaction.

-

Solution: Anhydrous tetrahydrofuran (THF) or diethyl ether are the most common and effective solvents for this reaction.[3] Ensure your solvent is thoroughly dried before use.

-

-

Difficult Purification: The primary byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO), which can be challenging to separate from the non-polar α-cyclopropylstyrene, leading to apparent low yields of the pure product.[5]

-

Solution: See the detailed purification protocol in the "Experimental Protocols" section. A common method is to filter the crude product through a plug of silica gel, eluting with a non-polar solvent like hexane.[5]

-

Q2: I'm observing significant side product formation in my Grignard/dehydration synthesis of α-cyclopropylstyrene. What are these byproducts and how can I minimize them?

The two-step synthesis involving a Grignard reaction followed by dehydration can also present challenges with side reactions.

-

Grignard Reaction Stage:

-

Wurtz Coupling: A common side product is the coupling of the cyclopropylmagnesium bromide with the starting cyclopropyl bromide.

-

Solution: Add the cyclopropyl bromide slowly to the magnesium turnings during the Grignard reagent formation to maintain a low concentration of the alkyl halide.[3]

-

-

Unreacted Starting Material: Incomplete reaction with acetophenone.

-

Solution: Ensure the Grignard reagent is formed in a slight excess (e.g., 1.1-1.2 equivalents) relative to the acetophenone. Add the acetophenone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to control the exothermic reaction.[6]

-

-

-

Dehydration Stage:

-

Formation of α-methylbenzyl ether: Intermolecular dehydration of two molecules of 1-cyclopropyl-1-phenylethanol can occur, especially with certain acid catalysts.[7]

-

Solution: Use a catalyst and conditions that favor intramolecular dehydration. Solid acid catalysts like Amberlyst-15 have been shown to give high selectivity for styrene formation.[7] Alternatively, using a milder acid catalyst and removing water as it forms (e.g., with a Dean-Stark apparatus) can favor the desired product.

-

-

Rearrangement Products: While less common for this specific substrate, carbocation rearrangements can occur during acid-catalyzed dehydration.

-

Solution: Careful selection of the acid catalyst and reaction temperature can minimize rearrangements.[8]

-

-

Q3: The dehydration of 1-cyclopropyl-1-phenylethanol is incomplete or results in a complex mixture. What are the critical parameters to control?

Incomplete dehydration or the formation of multiple products often points to issues with the reaction conditions.

-

Insufficiently Strong Acid or Inactive Catalyst: The acid catalyst may not be strong enough or may be deactivated.

-

Solution: Use a proven acid catalyst for this transformation, such as p-toluenesulfonic acid or a strong acidic resin.[9] Ensure the catalyst is not old or contaminated.

-

-

Equilibrium Limitations: Dehydration is a reversible reaction.

-

Solution: Drive the equilibrium towards the product by removing water as it is formed. This can be achieved by azeotropic distillation with a suitable solvent like toluene using a Dean-Stark trap.[10]

-

-

High Temperatures Leading to Polymerization: Styrene derivatives can polymerize at elevated temperatures, especially in the presence of acid.[10]

-

Solution: Perform the dehydration at the lowest effective temperature. Consider using a polymerization inhibitor, although this may complicate purification. Vacuum distillation of the product as it forms can also be an effective strategy to minimize polymerization.

-

II. Frequently Asked Questions (FAQs)

Q1: Which is the better synthetic route for α-cyclopropylstyrene: the Wittig reaction or the Grignard/dehydration sequence?

Both routes are viable, and the "better" choice depends on your specific laboratory capabilities, available starting materials, and desired scale.

| Factor | Wittig Reaction | Grignard/Dehydration |

| Number of Steps | One main reaction step from acetophenone. | Two distinct reaction steps. |

| Reagent Sensitivity | Requires strong, moisture-sensitive bases (e.g., n-BuLi). | Grignard reagent is highly moisture-sensitive.[3] |

| Key Byproduct | Triphenylphosphine oxide (can be difficult to remove).[5] | Magnesium salts (typically easy to remove in workup). |

| Stereoselectivity | Not applicable for this specific product. | Not applicable for this specific product. |

| Overall Yield | Can be high with careful optimization. | Can be high, but depends on the efficiency of two separate reactions. |

Q2: How do I prepare the cyclopropyltriphenylphosphonium bromide required for the Wittig reaction?

Cyclopropyltriphenylphosphonium bromide is typically prepared in a two-step process from triphenylphosphine and 1,3-dibromopropane.[11]

-

Step 1: Synthesis of (3-Bromopropyl)triphenylphosphonium Bromide: Triphenylphosphine is reacted with an excess of 1,3-dibromopropane in a suitable solvent like toluene or acetonitrile under reflux. The product precipitates as a white solid upon cooling.[11]

-

Step 2: Intramolecular Cyclization: The (3-bromopropyl)triphenylphosphonium bromide is then treated with a base, such as aqueous sodium hydroxide, and heated to induce intramolecular cyclization to form the desired cyclopropyltriphenylphosphonium bromide.[11]

Q3: What are the best practices for handling cyclopropylmagnesium bromide?

Cyclopropylmagnesium bromide is a Grignard reagent and must be handled with care under anhydrous and inert conditions.[3]

-

Anhydrous Conditions: All glassware must be thoroughly dried (flame-dried or oven-dried) before use. Solvents (typically THF or diethyl ether) must be anhydrous.[3]

-

Inert Atmosphere: The reaction should be carried out under an inert atmosphere, such as nitrogen or argon, to prevent reaction with oxygen and moisture.[12]

-

Initiation: The formation of the Grignard reagent from cyclopropyl bromide and magnesium turnings may require initiation. A small crystal of iodine or gentle heating can be used to start the reaction.[13]

Q4: Can I purify α-cyclopropylstyrene by distillation?

Yes, α-cyclopropylstyrene can be purified by vacuum distillation.[14] Its boiling point is reported as 88-90 °C at 8 Torr.[14] It is important to perform the distillation under reduced pressure to avoid polymerization at higher temperatures.

III. Experimental Protocols

Protocol 1: Synthesis of α-Cyclopropylstyrene via Wittig Reaction

This protocol is a representative procedure and may require optimization for your specific setup.

Step 1: Preparation of Cyclopropyltriphenylphosphonium Ylide

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add cyclopropyltriphenylphosphonium bromide (1.1 equivalents).

-

Add anhydrous tetrahydrofuran (THF) to the flask.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred suspension. The solution will typically turn a characteristic color (often orange or deep red), indicating ylide formation.

-

Stir the mixture at 0 °C for 1 hour after the addition is complete.

Step 2: Wittig Reaction with Acetophenone

-

In a separate flame-dried flask, prepare a solution of acetophenone (1.0 equivalent) in anhydrous THF.

-

Slowly add the acetophenone solution dropwise to the ylide solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the acetophenone.

Step 3: Workup and Purification

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

To remove the triphenylphosphine oxide byproduct, dissolve the crude residue in a minimal amount of dichloromethane and pass it through a short plug of silica gel, eluting with hexane.

-

Collect the fractions containing the product and concentrate under reduced pressure to yield α-cyclopropylstyrene.

Protocol 2: Synthesis of α-Cyclopropylstyrene via Grignard Reaction and Dehydration

Step 1: Preparation of Cyclopropylmagnesium Bromide

-

Set up a flame-dried, three-necked round-bottom flask with a condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2 equivalents) in the flask.

-

Add a small crystal of iodine.

-

Prepare a solution of cyclopropyl bromide (1.2 equivalents) in anhydrous THF in the dropping funnel.

-

Add a small portion of the cyclopropyl bromide solution to the magnesium turnings. Gentle warming with a heat gun may be necessary to initiate the reaction.

-

Once the reaction begins (indicated by bubbling and the disappearance of the iodine color), add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Acetophenone

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Prepare a solution of acetophenone (1.0 equivalent) in anhydrous THF in the dropping funnel.

-

Add the acetophenone solution dropwise to the stirred Grignard reagent.

-

After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

Step 3: Workup to Isolate 1-Cyclopropyl-1-phenylethanol

-

Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether (3 x volume of aqueous layer).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-cyclopropyl-1-phenylethanol. This intermediate can be purified by column chromatography or used directly in the next step.

Step 4: Dehydration to α-Cyclopropylstyrene

-

To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add the crude 1-cyclopropyl-1-phenylethanol, toluene, and a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 equivalents).

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap.

-

Monitor the reaction by TLC until the starting alcohol is consumed.

-

Cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude α-cyclopropylstyrene by vacuum distillation.[14]

IV. Visualizing the Synthesis

Diagram 1: Wittig Reaction Mechanism

Caption: Mechanism of α-cyclopropylstyrene synthesis via the Wittig reaction.

Diagram 2: Grignard/Dehydration Pathway

Caption: Two-step synthesis of α-cyclopropylstyrene via a Grignard reaction and subsequent dehydration.

V. References

-

ResearchGate. (n.d.). Optimization of the reaction conditions. [a]. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of reaction conditions. a. Retrieved from [Link]

-

Semantic Scholar. (n.d.). One pot Wittig reaction and hydrolysis with acetophenone as starting material. Retrieved from [Link]

-

University of Missouri. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. Retrieved from [Link]

-

University of Missouri. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from [Link]

-

Let's Talk Academy. (2025, December 29). Acid Catalyzed Dehydration of 1-Phenylethanol to Styrene. Retrieved from [Link]

-

PRISM BioLab. (2023, November 15). Reaction Conditions Optimization: The Current State. Retrieved from [Link]

-

Reddit. (2022, February 12). Is it normal to be working on optimizing a single reaction/transformation for weeks, maybe months? Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of the Reaction Conditions a. Retrieved from [Link]

-

International Journal of Science and Research. (2021, October 4). Preparation of (Substituted)-Benzyltriphenylphosphonium Bromide Salts Under Microwave Irradiation. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Liquid-phase Dehydration of 1-Phenylethanol to Styrene over an Acidic Resin Catalyst | Request PDF. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

PubChem. (n.d.). alpha-Cyclopropylstyrene | C11H12 | CID 70000. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). One-Pot Synthesis of α-Alkyl Styrene Derivatives. Retrieved from [Link]

-

ResearchGate. (2020, February 5). Preparation of bio-based styrene alternatives and their free radical polymerization. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, October 11). Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts. Retrieved from [Link]

-

Google Patents. (n.d.). CN102361838A - Dehydration of 1-phenyl ethanol. Retrieved from

-

Reddit. (2022, June 12). making 1,1-diphenylethanol by synthesising a Grignard reagent. look at my crystals. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and. Retrieved from [Link]

-

Semantic Scholar. (2023, November 14). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Retrieved from [Link]

-

RSC Publishing. (n.d.). Ring-opening hydroformylation of α-cyclopropylstyrene by HMn(CO)5, and structure of a novel Mn2(CO)9(η1-aldehyde) complex. Retrieved from [Link]

-

e-Publications@Marquette. (n.d.). Synthesis of cyclopropane containing natural products. Retrieved from [Link]

-

ResearchGate. (2025, March 4). (PDF) Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Retrieved from [Link]

Sources

- 1. Buy 1-Cyclopropyl-2-phenylethanol | 18729-52-7 [smolecule.com]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. 格氏試劑 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. researchgate.net [researchgate.net]

- 8. letstalkacademy.com [letstalkacademy.com]

- 9. CN102361838A - Dehydration of 1-phenyl ethanol - Google Patents [patents.google.com]

- 10. Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cyclopropyltriphenylphosphonium bromide | 14114-05-7 | Benchchem [benchchem.com]

- 12. reddit.com [reddit.com]

- 13. glaserr.missouri.edu [glaserr.missouri.edu]

- 14. This compound | 825-76-3 [chemicalbook.com]

Navigating the Challenges of Olefin Synthesis with Cyclopropyl Ketones: A Technical Troubleshooting Guide

For researchers, synthetic chemists, and professionals in drug development, the Wittig reaction is a cornerstone of carbon-carbon double bond formation. However, when the substrate is a cyclopropyl ketone, the inherent strain of the three-membered ring introduces a unique set of challenges that can lead to frustratingly low yields, unexpected side products, or complete reaction failure. This technical support guide provides a comprehensive overview of common issues encountered during the Wittig reaction with cyclopropyl ketones, offering detailed troubleshooting strategies and evidence-based solutions to navigate these synthetic hurdles.

Troubleshooting Guide: Common Problems and Solutions

This section addresses the most frequent issues observed when attempting the Wittig olefination of cyclopropyl ketones, providing a systematic approach to diagnosing and resolving these problems.

Problem 1: Low to No Yield of the Desired Alkene

A lack of product formation is a common starting point for troubleshooting. The underlying causes can range from reagent instability to unfavorable reaction kinetics.

Potential Causes and Recommended Actions:

-

Inactive Ylide: The phosphorus ylide is the key nucleophile in the Wittig reaction. Its formation and stability are critical.

-

Incomplete Deprotonation: Non-stabilized ylides, which are often required for reaction with ketones, necessitate the use of strong bases.[1][2] If the base is not strong enough or has degraded, ylide formation will be incomplete.

-

Action: Ensure the use of a sufficiently strong and fresh base. For non-stabilized ylides derived from simple alkyltriphenylphosphonium salts, bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu) are typically required.[3] Always use freshly opened or properly stored anhydrous solvents and reagents to prevent quenching of the base and ylide.[4]

-

-

Ylide Decomposition: Phosphorus ylides are sensitive to air and moisture.[5]

-

Action: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). Use oven-dried glassware and anhydrous solvents to minimize exposure to water and oxygen.[4]

-

-

-

Steric Hindrance: Cyclopropyl ketones, especially those with substituents on the ring or bulky groups adjacent to the carbonyl, can present significant steric hindrance to the approaching ylide.[6]

-

Low Reactivity of the Ketone: While cyclopropyl ketones are generally reactive due to ring strain, certain electronic factors can decrease the electrophilicity of the carbonyl carbon.

-

Action: If the ketone's reactivity is suspected to be low, increasing the reaction temperature may be beneficial. However, this must be done cautiously as it can also promote side reactions. A change in solvent to a more polar aprotic solvent like DMSO has been reported to be effective in some cases, such as in the preparation of α-cyclopropylstyrene from cyclopropyl phenyl ketone.[9]

-

Problem 2: Formation of Ring-Opened Byproducts

The most significant challenge in the Wittig reaction of cyclopropyl ketones is the propensity of the three-membered ring to open under basic or nucleophilic conditions. This leads to a mixture of undesired linear products.

Potential Causes and Recommended Actions:

-